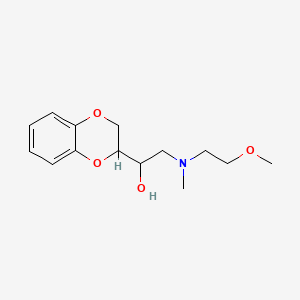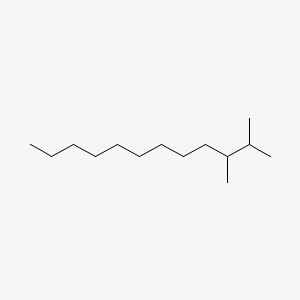
2,3-Dimethyldodecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyldodecane is an organic compound with the molecular formula C14H30. It is a branched alkane, specifically a dodecane derivative, where two methyl groups are attached to the second and third carbon atoms of the dodecane chain. This compound is known for its relatively high molecular weight of 198.3880 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyldodecane can be achieved through various organic synthesis methods. One common approach involves the alkylation of dodecane with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, to facilitate the alkylation process. The reaction is carried out at elevated temperatures to ensure the proper attachment of the methyl groups to the dodecane chain.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors where dodecane and methylating agents are combined in the presence of a catalyst. The reaction conditions, including temperature and pressure, are optimized to maximize yield and minimize by-products. The final product is then purified through distillation or other separation techniques to obtain high-purity this compound .
化学反応の分析
Types of Reactions: 2,3-Dimethyldodecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons by removing the methyl groups.
Substitution: Halogenation reactions can introduce halogen atoms (e.g., chlorine, bromine) into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst (e.g., palladium on carbon) is a typical method.
Substitution: Halogenation can be achieved using halogens (e.g., Cl2, Br2) in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Formation of 2,3-dimethyldodecanol, 2,3-dimethyldodecanone, or 2,3-dimethyldodecanoic acid.
Reduction: Formation of simpler hydrocarbons such as dodecane.
Substitution: Formation of halogenated derivatives like 2,3-dimethyl-2-chlorododecane.
科学的研究の応用
2,3-Dimethyldodecane has various applications in scientific research, including:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: Studied for its potential role in biological systems, including its interactions with cell membranes and lipid metabolism.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with lipid bilayers.
Industry: Utilized as a solvent or intermediate in the synthesis of other organic compounds.
作用機序
The mechanism of action of 2,3-Dimethyldodecane involves its interaction with molecular targets such as enzymes and cell membranes. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. In biological systems, it may modulate the activity of membrane-bound enzymes and receptors, influencing various cellular processes .
類似化合物との比較
2,2-Dimethyldodecane: Another branched dodecane derivative with two methyl groups attached to the second carbon atom.
3,3-Dimethyldodecane: A similar compound with methyl groups attached to the third carbon atom.
Uniqueness: 2,3-Dimethyldodecane is unique due to the specific positioning of the methyl groups on the second and third carbon atoms, which influences its chemical reactivity and physical properties. This unique structure can result in different interactions with other molecules compared to its isomers .
特性
CAS番号 |
6117-98-2 |
|---|---|
分子式 |
C14H30 |
分子量 |
198.39 g/mol |
IUPAC名 |
2,3-dimethyldodecane |
InChI |
InChI=1S/C14H30/c1-5-6-7-8-9-10-11-12-14(4)13(2)3/h13-14H,5-12H2,1-4H3 |
InChIキー |
QBIXLGJCVGNDBJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methoxy-4-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methyl]-5-methyl-2-propan-2-ylbenzene](/img/structure/B14721308.png)
![2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid](/img/structure/B14721315.png)

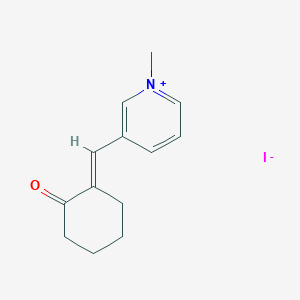
![1-[(2-Oxoacenaphthylen-1-ylidene)amino]-3-(2-phenylethyl)thiourea](/img/structure/B14721335.png)
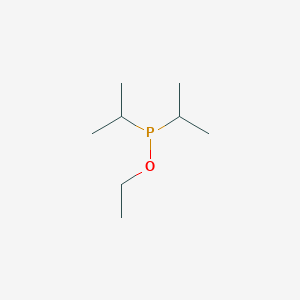

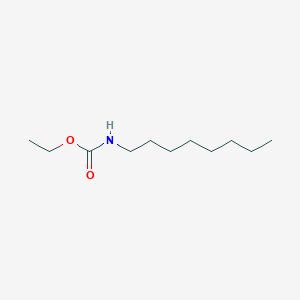

![2-(2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)ethanol](/img/structure/B14721380.png)

